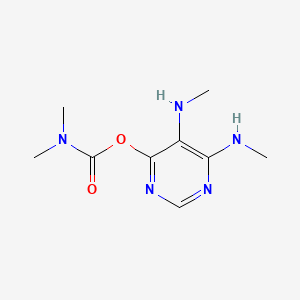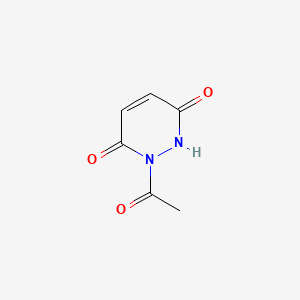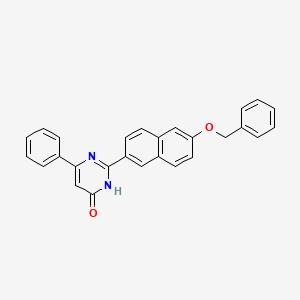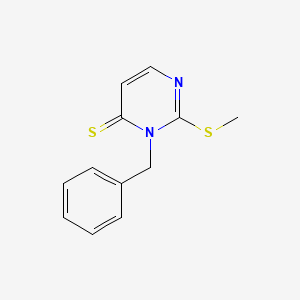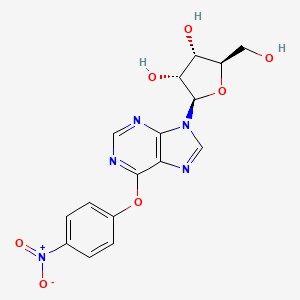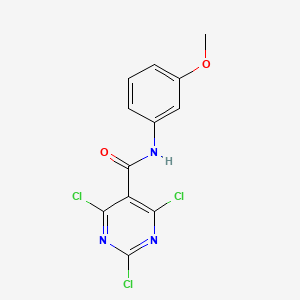
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of three chlorine atoms and a methoxyphenyl group attached to the pyrimidine ring, making it a unique and potentially valuable compound in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylaniline. This reaction produces 2,4,6-trichloropyrimidine, which is then further reacted with 3-methoxyaniline under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and heterocycles.
Industry: It can be used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4,6-Trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide include other trichloropyrimidine derivatives and methoxyphenyl-substituted pyrimidines. For example:
4,5,6-Trichloropyrimidine-2-carboxamide: This compound shares the trichloropyrimidine core but differs in the position of the carboxamide group.
2,4,6-Trichloropyrimidine: Lacks the methoxyphenyl group, making it less complex but still valuable in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87847-99-2 |
|---|---|
Molekularformel |
C12H8Cl3N3O2 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
2,4,6-trichloro-N-(3-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O2/c1-20-7-4-2-3-6(5-7)16-11(19)8-9(13)17-12(15)18-10(8)14/h2-5H,1H3,(H,16,19) |
InChI-Schlüssel |
XJBYOGWEVKWYEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)

